Neosenkirkine
Overview
Description
Neosenkirkine is a pyrrolizidine alkaloid, a class of naturally occurring chemical compounds known for their complex structures and diverse biological activities. It is primarily isolated from the roots and aerial parts of plants belonging to the genus Senecio. Pyrrolizidine alkaloids are known for their hepatotoxicity and potential medicinal properties, making them a subject of extensive research.
Mechanism of Action
- Neosenkirkine is a natural compound found in certain plants, including Zanthoxylum simplicissimum . However, specific primary targets for this compound have not been extensively studied.
- Its primary role is not well-defined, but it exhibits some biological activities, including anti-inflammatory and antioxidant effects .
- Unlike physostigmine, this compound does not cross the blood-brain barrier .
- By inhibiting AChE, this compound increases the availability of acetylcholine in the synapse. This surplus acetylcholine can better bind to the receptors, especially relevant in conditions like myasthenia gravis, where receptor density is reduced .
- It may have potential in preventing cancer and cardiovascular diseases, although more research is needed to confirm its effectiveness and safety .
- Environmental factors, such as light exposure, can influence this compound stability. It tends to be unstable under light conditions .
Target of Action
Mode of Action
Result of Action
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of neosenkirkine involves several steps, starting from basic organic compoundsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and the availability of natural sources. advancements in synthetic organic chemistry may pave the way for more efficient industrial synthesis in the future.
Chemical Reactions Analysis
Types of Reactions: Neosenkirkine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its biological properties.
Substitution: Substitution reactions involve replacing one functional group with another, which can lead to the formation of new compounds with varied activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Neosenkirkine has several scientific research applications, including:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of pyrrolizidine alkaloids.
Biology: this compound is used to investigate the biological activities of pyrrolizidine alkaloids, including their toxicological and pharmacological properties.
Medicine: Research into this compound’s potential medicinal applications, such as antitumor and antimicrobial activities, is ongoing.
Industry: Although not widely used industrially, this compound’s unique structure makes it a valuable compound for chemical research and development.
Comparison with Similar Compounds
- Renardine
- O-Crotaverrine
- Hydroxysenkirkine
Comparison: Neosenkirkine shares structural similarities with other pyrrolizidine alkaloids but exhibits unique biological activities due to its specific functional groups and stereochemistry. For instance, while renardine and o-crotaverrine also possess the pyrrolizidine core, their different substituents result in distinct biological properties.
This compound’s uniqueness lies in its specific combination of functional groups and its potential for diverse biological activities, making it a valuable compound for scientific research.
Properties
IUPAC Name |
(1R,4E,6R,7R,11Z)-4-ethylidene-7-hydroxy-6,7,14-trimethyl-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-3,8,17-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO6/c1-5-13-10-12(2)19(3,24)18(23)25-11-14-6-8-20(4)9-7-15(16(14)21)26-17(13)22/h5-6,12,15,24H,7-11H2,1-4H3/b13-5+,14-6-/t12-,15-,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDHKHMHQGCNPE-HKZJLVJOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CC(C(C(=O)OCC2=CCN(CCC(C2=O)OC1=O)C)(C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/1\C[C@H]([C@@](C(=O)OC/C/2=C/CN(CC[C@H](C2=O)OC1=O)C)(C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201317519 | |
Record name | Neosenkirkine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201317519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Readily soluble in ethyl acetate and chloroform; less soluble in water, ethanol, acetone and benzene, In water, 8.6X10+4 mg/L @ 25 °C /Estimated/ | |
Record name | SENKIRKINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3536 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
3X10-14 mm Hg @ 25 °C /Estimated/ | |
Record name | SENKIRKINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3536 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
57194-70-4, 2318-18-5 | |
Record name | Neosenkirkine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57194-70-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Neosenkirkine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057194704 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Neosenkirkine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201317519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2318-18-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SENKIRKINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3536 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
198 °C | |
Record name | SENKIRKINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3536 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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